TPA023

Descripción general

Descripción

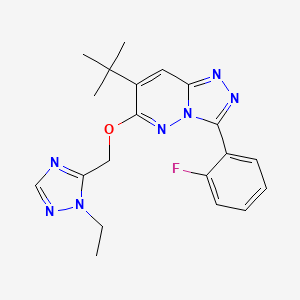

MK-0777, also known as TPA-023, is a compound with a novel chemical structure used primarily in scientific research. It is classified as a nonbenzodiazepine anxiolytic, meaning it has similar effects to benzodiazepine drugs but is structurally distinct. MK-0777 acts as a mixed, subtype-selective ligand of the benzodiazepine site of gamma-aminobutyric acid type A (GABA A) receptors, specifically targeting the α2 and α3 subunits .

Aplicaciones Científicas De Investigación

MK-0777 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationships of GABA A receptor ligands.

Biology: MK-0777 is used to investigate the role of GABA A receptors in various biological processes, including neurotransmission and synaptic plasticity.

Medicine: The compound has been studied for its potential therapeutic effects in treating anxiety disorders, schizophrenia, and other neurological conditions. .

Mecanismo De Acción

MK-0777 exerts its effects by selectively binding to the benzodiazepine site of GABA A receptors containing the α2 and α3 subunits. It acts as a partial agonist at these subunits, enhancing the inhibitory effects of GABA and leading to anxiolytic and anticonvulsant effects. Unlike traditional benzodiazepines, MK-0777 does not bind to the α1 and α5 subunits, which are associated with sedative effects. This selective binding profile allows MK-0777 to provide therapeutic benefits without causing sedation .

Análisis Bioquímico

Biochemical Properties

TPA023 is a mixed, subtype-selective ligand of the benzodiazepine site of α1, α2, α3, and α5-containing GABA_A receptors. It acts as a partial agonist at the benzodiazepine sites of the α2 and α3-containing subtypes, but as a silent antagonist at the α1 and α5-containing subtypes . This selective binding results in its anxiolytic and anticonvulsant effects without the sedative side effects typically associated with benzodiazepines . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 .

Cellular Effects

This compound influences various cellular processes by modulating GABA_A receptors. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability . This modulation affects cell signaling pathways, particularly those involved in anxiety and seizure control. This compound has been shown to have anxiolytic effects in rodents and primates without causing sedation, even at high doses . It also impacts gene expression related to GABA_A receptor subunits, further influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to GABA_A receptor subtypes. By acting as a partial agonist at α2 and α3 subtypes and a silent antagonist at α1 and α5 subtypes, this compound modulates the receptor’s response to GABA . This selective modulation results in anxiolytic and anticonvulsant effects without sedation. The compound’s interaction with GABA_A receptors leads to changes in ion flow across the cell membrane, altering neuronal excitability and neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and consistent effects over time. It is well absorbed following oral administration and extensively metabolized by the liver . The compound has a half-life of approximately 6.7 hours . Long-term studies have shown that this compound does not induce tolerance or dependence, making it a promising candidate for chronic use . Preclinical toxicity studies revealed cataract formation with long-term dosing, leading to the termination of its clinical development .

Dosage Effects in Animal Models

In animal models, this compound exhibits dose-dependent effects. At low to moderate doses, it produces significant anxiolytic and anticonvulsant effects without sedation . At very high doses, some adverse effects, such as cataract formation, have been observed . The compound’s efficacy in reducing anxiety and seizures has been demonstrated in various rodent and primate models .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily through t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation . These metabolic pathways result in the formation of several metabolites, which are excreted in urine and feces . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 . The metabolites of this compound include t-butyl hydroxy and N-desethyl derivatives, as well as glucuronide conjugates .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It reaches peak plasma concentrations within approximately 2 hours . The compound is extensively metabolized, and its metabolites are excreted in urine and feces . This compound’s distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target GABA_A receptors, which are located on the cell membrane . The compound’s interaction with these receptors influences its activity and function within the cell. This compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments or organelles .

Métodos De Preparación

The synthesis of MK-0777 involves several steps, starting with the preparation of the core triazolopyridazine structure. The synthetic route typically includes the following steps:

Formation of the triazolopyridazine core: This involves the reaction of appropriate starting materials under controlled conditions to form the triazolopyridazine ring system.

Introduction of substituents: The core structure is then modified by introducing various substituents, such as the 2-ethyl-2H-1,2,4-triazol-3-ylmethoxy group and the 2-fluorophenyl group, through a series of substitution reactions.

Final modifications:

Industrial production methods for MK-0777 would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

MK-0777 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the fluorophenyl group, resulting in the formation of reduced derivatives.

Substitution: MK-0777 can undergo substitution reactions, particularly at the triazolopyridazine core, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

MK-0777 is unique in its selective binding to the α2 and α3 subunits of GABA A receptors. Similar compounds include:

TPA-023B: Another subtype-selective ligand of GABA A receptors with similar anxiolytic effects but different pharmacokinetic properties.

MK-0777’s unique selectivity for the α2 and α3 subunits makes it a valuable tool for studying the role of these subunits in anxiety and other neurological conditions .

Propiedades

IUPAC Name |

7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIWQBLNTSQOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179938 | |

| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252977-51-8 | |

| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252977-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-0777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0777 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

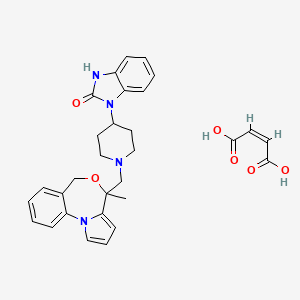

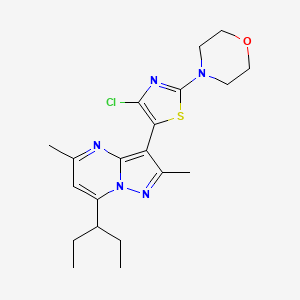

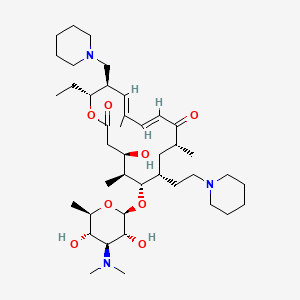

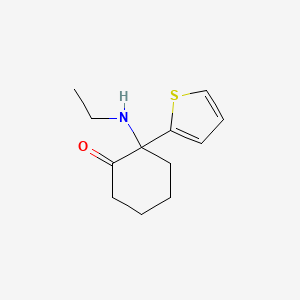

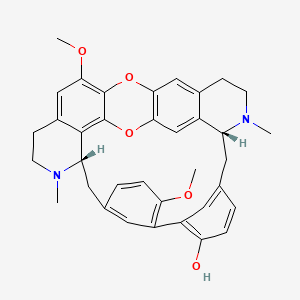

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)